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Compound of Interest

Compound Name: 15(R)-lloprost

Cat. No.: B15554403

For Researchers, Scientists, and Drug Development Professionals

lloprost, a synthetic analog of prostacyclin PGIz, is a potent vasodilator used in the treatment of
pulmonary arterial hypertension. As a drug-development candidate, confirming the on-target
selectivity and ruling out undesirable off-target effects of its stereoisomers, such as 15(R)-
lloprost, is a critical step. This guide provides a comparative overview of the available data to
assess the in vivo off-target effect profile of 15(R)-lloprost, supported by experimental data
and methodologies.

Executive Summary

Available data, primarily from in vitro studies, suggests a favorable selectivity profile for 15(R)-
lloprost. While comprehensive in vivo off-target screening specific to the 15(R) isomer is
limited in publicly accessible literature, early non-clinical studies and comparative data with
other prostacyclin analogs provide insights into its potential for off-target interactions. The
primary on-target activity of iloprost is mediated through the prostacyclin (IP) receptor, leading
to vasodilation. Off-target activity has been assessed against a panel of other receptors, with
notable findings for the serotonergic and purinergic receptor families for the broader iloprost
mixture and its diastereomers.

Comparative Analysis of Off-Target Effects

The following table summarizes the known off-target binding profile of iloprost and its
stereoisomers. It is important to note that much of the detailed stereocisomer-specific data
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originates from a 2004 FDA pharmacology review, and the studies cited therein may be of an

older date.
Receptor Receptor ) Concentrati
. Ligand o Result Reference
Family Subtype on/Affinity
E(4)R-iloprost 73%
Serotonergic 5-HT5A (15(R)- 10 uM inhibition of [1]
lloprost) binding
91.1%
5-HT5A E(4)S-iloprost 10 pM inhibition of [1]
binding
78.6%
lloprost o
5-HT5A i 10 uM inhibition of [1]
(mixture) o
binding
E(4)R-iloprost
. . @ P No inhibition
Purinergic P2y (15(R)- 10 uM o
of binding
lloprost)
77.8%
P2Y E(4)S-iloprost 10 uM inhibition of [1]
binding
lloprost No inhibition
P2Y _ 10 uM o [1]
(mixture) of binding

Key Observations:

e The 15(R)-lloprost isomer (E(4)R-iloprost) demonstrated notable inhibition of the
serotonergic 5-HT5A receptor in in vitro binding assays.[1]

o Unlike its 'S’ counterpart, 15(R)-lloprost did not show inhibitory activity at the purinergic P2Y
receptor.[1]

e The broader iloprost mixture showed little to no interaction with a wider battery of screened
receptors, suggesting a generally clean off-target profile.[1]
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On-Target and Prostanoid Receptor Selectivity

While assessing off-target effects is crucial, understanding the on-target potency and selectivity
across the prostanoid receptor family provides essential context. lloprost is a potent agonist at
the IP receptor, but it also interacts with other prostanoid receptors, which could contribute to
its overall pharmacological profile.

lloprost lloprost Treprostinil  Treprostinil
Prostanoid Binding Functional Binding Functional
- . L - . .. Reference
Receptor Affinity (Ki,  Activity Affinity (Ki,  Activity
nM) (EC50, nM) nM) (EC50, nM)
IP 3.9 0.37 32 1.9
EP1 11 0.3 >1000 >1000
EP2 >1000 >1000 3.6 6.2
EP3 >1000 >1000 >1000 >1000
EP4 >1000 >1000 >1000 >1000
DP1 >1000 >1000 4.4 0.6
FP >1000 >1000 >1000 >1000
TP >1000 >1000 >1000 >1000

Key Observations:
« lloprost demonstrates high affinity and potent functional activity at the IP and EP1 receptors.

e In comparison, another prostacyclin analog, treprostinil, shows high affinity for the DP1, EP2,
and IP receptors.

o This data highlights that while being a potent IP agonist, iloprost is not entirely selective for
this receptor within the prostanoid family.

Experimental Methodologies
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The confirmation of on- and off-target effects relies on a combination of in vitro and in vivo
experimental approaches.

In Vitro Receptor Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific
receptor.

General Protocol for Radioligand Binding Assay:

 Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized
and centrifuged to isolate a membrane fraction rich in the target receptor. Protein
concentration is determined.

 Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor is
incubated with the membrane preparation in the presence of varying concentrations of the
unlabeled test compound (e.g., 15(R)-lloprost).

o Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a
glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the
solution.

e Quantification: The amount of radioactivity trapped on the filter is measured using a
scintillation counter.

» Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated
using the Cheng-Prusoff equation.[2]

In Vivo Safety Pharmacology Studies

To assess the functional consequences of potential off-target interactions in a whole organism,
a core battery of in vivo safety pharmacology studies is conducted in accordance with ICH S7A
guidelines.[3] These studies evaluate the effects of the test substance on vital organ systems.

o Cardiovascular System: In conscious, freely moving animals (often dogs or non-human
primates), key parameters such as blood pressure, heart rate, and electrocardiogram (ECG)
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are continuously monitored using telemetry. This allows for the detection of any
hemodynamic changes or arrhythmias.[4][5]

o Central Nervous System (CNS): A battery of observational tests, such as a modified Irwin
test, is used to assess behavioral changes, effects on motor activity, coordination, and
reflexes in rodents.[4][6]

» Respiratory System: Respiratory rate and function are evaluated, often using whole-body
plethysmography in conscious rodents.[4][6]

Visualizing Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the
Graphviz DOT language.

15(R)-lloprost binds IP Receptor

Vasodilation

Click to download full resolution via product page

Caption: On-target signaling pathway of 15(R)-lloprost.
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Caption: Experimental workflow for off-target effect assessment.

Conclusion

The available evidence, primarily from in vitro receptor binding assays, suggests that 15(R)-
lloprost has a relatively clean off-target profile. The most notable off-target interaction
identified is with the serotonergic 5-HT5A receptor. However, the in vivo physiological
consequence of this interaction at therapeutic concentrations of 15(R)-lloprost has not been
extensively documented in the public domain. Standard in vivo safety pharmacology studies on
the iloprost mixture have not revealed significant liabilities that would preclude its clinical use.
For a definitive confirmation of the lack of off-target effects of 15(R)-lloprost in vivo, further
studies, including a comprehensive in vivo receptor occupancy study or functional assays
specifically targeting the identified in vitro "hits," would be necessary. This guide provides a
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framework for understanding the current knowledge and the experimental approaches required
for a thorough assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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